molecular formula C18H19N7O3S B12770342 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide CAS No. 94771-94-5

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide

Cat. No.: B12770342
CAS No.: 94771-94-5
M. Wt: 413.5 g/mol
InChI Key: OXDSEFQDFWEXEU-UHFFFAOYSA-N
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Description

Historical Context of Tetrazole-Based Compounds in Pharmaceutical Research

Tetrazoles first entered synthetic chemistry in 1885 with Bladin’s synthesis of 2-cyanophoric-5-phenyltetrazole. However, their potential remained underexplored until the mid-20th century, when researchers recognized their utility as bioisosteres for carboxylic acids. The tetrazole ring’s planar geometry and pKa (~4.5–5.5) closely mimic carboxylate groups, enabling integration into angiotensin II receptor blockers like losartan without metabolic liability. By the 1970s, over 300 tetrazole derivatives had been documented, with applications expanding into antimicrobial, antihypertensive, and anticancer agents. The advent of multicomponent reactions (MCRs), particularly the Ugi tetrazole four-component reaction (UT-4CR), accelerated the synthesis of 1,5-disubstituted tetrazoles, enabling rapid diversification for structure-activity relationship (SAR) studies.

Structural Significance of 5-(3,4-Dimethoxyphenyl) Substitution Patterns

The 5-(3,4-dimethoxyphenyl) group confers distinct electronic and steric properties to the tetrazole core. Methoxy substituents at the 3- and 4-positions enhance electron-donating capacity, stabilizing the tetrazole ring through resonance effects. This substitution pattern also increases lipid solubility, as evidenced by the improved cellular penetration of 3-(3,4-dimethoxyphenyl)pyrrolidine derivatives. In enzyme inhibition studies, the planar 3,4-dimethoxyaryl group facilitates π-π stacking with hydrophobic residues (e.g., Phe300 in α-glucosidase), while methoxy oxygens form hydrogen bonds with catalytic sites (e.g., Lys833 in PI3K). Comparative analyses show that electron-donating groups (e.g., -OCH₃) at these positions improve inhibitory activity by 2.6-fold over unsubstituted analogues in cholinesterase and kinase assays.

Table 1: Electronic Effects of 3,4-Dimethoxyphenyl Substitution

Property Impact on Tetrazole Core Biological Consequence
Electron donation Stabilizes tetrazole ring Enhanced metabolic stability
Hydrophobicity Increases logP value Improved membrane permeability
Steric bulk Restricts rotation at C5 position Selective enzyme binding

Role of Thioxomethyl Hydrazide Moieties in Bioactive Molecule Design

The 2-((phenylamino)thioxomethyl)hydrazide side chain introduces dual hydrogen-bonding capacity and conformational rigidity. The thiocarbonyl (C=S) group acts as a hydrogen bond acceptor, engaging residues like Thr307 in α-glucosidase, while the hydrazide NH donates protons to residues such as Arg312. This moiety also participates in cyclocondensation reactions, enabling the synthesis of fused triazole and thiazole systems with enhanced bioactivity. For instance, derivatives of cyanoacetic 2-[(benzoylamino)thioxomethyl] hydrazide exhibit broad-spectrum antimicrobial activity due to thiol-mediated disruption of bacterial cell walls. In anticancer contexts, the thioxomethyl group enhances binding to kinase ATP pockets (e.g., CSNK2A1) with energies up to -6.62 kcal/mol, as confirmed by molecular docking.

Pharmacological Applications of 2H-Tetrazole-2-Acetic Acid Derivatives

Anticancer Activity and Kinase Inhibition

The 5-(3,4-dimethoxyphenyl)tetrazole scaffold demonstrates pronounced cytotoxicity against epidermoid (A431) and colon (HCT116) cancer lines, with IC₅₀ values comparable to reference drugs like 5-fluorouracil. Mechanistic studies reveal inhibition of PI3K/Akt signaling, a pathway critical for tumor proliferation and survival. Compound 18a , a benzoimidazole-tetrazole hybrid, suppresses HCT116 cell migration by 70% through PI3K binding (Kd = 27 µM), where the tetrazole’s nitrogen atoms coordinate with Val882 and Thr887 residues. Similarly, tetrazole-acetic acid derivatives inhibit casein kinase 2 (CSNK2A1), with binding affinities correlating to the electron density of aryl substituents.

Antimicrobial and Antifungal Properties

Thioxomethyl hydrazide-tetrazole hybrids exhibit minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in methicillin-resistant strains. Antifungal activity against Aspergillus flavus (MIC = 16 µg/mL) is attributed to the thioxomethyl group’s interaction with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.

Enzyme Inhibition and Metabolic Stability

As dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, these derivatives show IC₅₀ values of 27.04–106.75 µM, surpassing rivastigmine (56.10 µM) in potency. The thioxomethyl hydrazide moiety enhances metabolic stability via N-glucuronidation resistance, yielding a plasma half-life (t₁/₂) exceeding 8 hours in rodent models.

Structure-Activity Relationship (SAR) and Molecular Design

Impact of Substituents on Tetrazole Bioactivity

  • 5-Aryl Substitutions : Electron-donating groups (e.g., -OCH₃, -CH₃) at the 3,4-positions of the phenyl ring increase AChE inhibition by 2.1-fold compared to electron-withdrawing groups (-NO₂, -Cl).
  • Hydrazide Modifications : Replacing the thioxomethyl group with methyl carbazate reduces anticancer activity by 40%, underscoring the C=S group’s role in hydrophobic interactions.
  • Tetrazole Tautomerism : The 1H-tetrazole tautomer predominates in physiological conditions, favoring ionic interactions with cationic enzyme residues.

Table 2: SAR Trends in Tetrazole-Acetic Acid Derivatives

Modification Activity Change Proposed Mechanism
3,4-Dimethoxy vs. H ↑ Cytotoxicity (2.6×) Enhanced PI3K binding affinity
Thioxomethyl vs. Oxomethyl ↑ Antifungal activity (3×) Increased thiol reactivity
1H- vs. 2H-Tetrazole ↑ Metabolic stability (1.5×) Reduced oxidative degradation

Computational Insights into Binding Modes

Molecular dynamics simulations reveal that the 3,4-dimethoxyphenyl group occupies hydrophobic subpockets in CSNK2A1, while the tetrazole ring forms salt bridges with Lys68. Docking scores correlate with experimental IC₅₀ values (R² = 0.89), validating the predictive utility of in silico models.

Properties

CAS No.

94771-94-5

Molecular Formula

C18H19N7O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C18H19N7O3S/c1-27-14-9-8-12(10-15(14)28-2)17-21-24-25(23-17)11-16(26)20-22-18(29)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,26)(H2,19,22,29)

InChI Key

OXDSEFQDFWEXEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materials

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.

    Introduction of 3,4-Dimethoxyphenyl Group: This step involves the substitution of the tetrazole ring with a 3,4-dimethoxyphenyl group using appropriate reagents and catalysts.

    Coupling with Phenylamino Thioxomethyl Hydrazide: The final step involves the coupling of the intermediate with phenylamino thioxomethyl hydrazide under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a bioactive agent in various pharmacological studies. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Initial studies have indicated that derivatives of tetrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

Research has explored the antimicrobial potential of tetrazole derivatives. The presence of the tetrazole ring is known to enhance the antimicrobial activity against a range of pathogens.

  • Case Study : A study demonstrated that tetrazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.

Anti-inflammatory Effects

Compounds containing the tetrazole moiety have been studied for their anti-inflammatory properties.

  • Mechanism of Action : These compounds may inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

Research indicates that certain tetrazole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

  • Case Study : In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Class Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound Tetrazole 3,4-Dimethoxyphenyl, thioamide N/A (Predicted: Antioxidant) This Article
Curcumin analog (3d ) Cyclopentanone 4-Hydroxy-3-methoxyphenyl ACE: 8.2 µM; Tyrosinase: 15.4 µM
Thiazole (7b ) Thiazole Phenylacryloyl HepG-2: 1.61 µg/mL
Benzoxazole-tetrazole (2 ) Tetrazole-Benzoxazole Benzoxazol-2-ylamine S. aureus MIC: 4–16 µg/mL

Table 2: Substituent Effects on Pharmacokinetics

Substituent LogP (Predicted) Solubility (mg/mL) Metabolic Stability
3,4-Dimethoxyphenyl 2.8 0.12 Moderate (CYP2D6)
Thioxomethyl hydrazide 1.5 0.45 High (Non-CYP)
Benzoxazole 3.2 0.08 Low (CYP3A4)

Biological Activity

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide (CAS No. 94771-94-5) is a hybrid compound that incorporates a tetrazole moiety known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C18H19N7O3SC_{18}H_{19}N_{7}O_{3}S. Its structure comprises a tetrazole ring, an acetic acid group, and a hydrazide linkage, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing the tetrazole structure exhibit significant anticancer properties. For instance, derivatives of tetrazoles have shown promising results against various cancer cell lines.

  • Inhibitory Concentration (IC50) values for related tetrazole compounds against HT-29 (colorectal cancer) and PC-3 (prostate cancer) cell lines were reported as follows:
    • HT-29 : IC50 = 6.43 μM
    • PC-3 : IC50 = 9.83 μM
      These values are comparable to established chemotherapeutics like Doxorubicin, which has an IC50 of 2.24 μM for HT-29 and 3.86 μM for PC-3 .

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole derivatives have also been documented. A study demonstrated that certain derivatives could inhibit the denaturation of albumin—a model for assessing anti-inflammatory activity—with percentages of inhibition reaching up to 90% compared to standard drugs like Ibuprofen .

Compound% Inhibition
Ibuprofen90.00%
Compound A68.33%
Compound B70.00%
Compound C54.16%
Compound D62.50%

Antibacterial Activity

Tetrazole derivatives have exhibited antibacterial effects against various pathogenic bacteria. The minimum inhibitory concentrations (MICs) of these compounds were significantly lower than those of traditional antibiotics such as ciprofloxacin and tetracycline .

The biological activity of tetrazole compounds is often attributed to their ability to interact with biological macromolecules, including enzymes and receptors. The presence of the tetrazole ring enhances chelation with metal ions, which is crucial for the activity of many biological systems.

Case Studies

  • Synthesis and Evaluation : A study synthesized several tetrazole derivatives, including the compound , and evaluated their anticandidal activity and cytotoxicity. The results indicated varying degrees of effectiveness against fungal strains and mammalian cell lines .
  • Molecular Dynamics Simulations : Computational studies have provided insights into the binding interactions between tetrazole derivatives and target proteins involved in cancer progression, suggesting that these compounds could serve as potential inhibitors in therapeutic applications .

Q & A

Basic Question: What established synthetic routes are available for preparing derivatives of 2H-tetrazole-2-acetic acid with 3,4-dimethoxyphenyl substituents?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with substituted phenylhydrazides or triazole precursors. For example, hydrazide intermediates are refluxed with substituted aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) to form Schiff bases, followed by cyclization with reagents like thiosemicarbazide. Key steps include optimizing solvent choice (e.g., DMSO for solubility) and reaction time (12–18 hours for cyclization). Crystallization in water-ethanol mixtures yields pure products (65–75% yields) .

Basic Question: How is structural confirmation of this compound achieved?

Methodological Answer:
Structural validation employs:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., N-H stretching at 3200–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹).
  • ¹H NMR to confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, tetrazole protons at δ 8.1–8.5 ppm).
  • Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to confirm purity .

Basic Question: What biological screening approaches are recommended for initial assessment?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported.
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
  • Enzyme inhibition studies : Target enzymes like β-lactamase or cytochrome P450 for mechanistic insights .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time.
  • Purification : Gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. Evidence shows adjusting stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) improves yields .

Advanced Question: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Combine ¹³C NMR and HSQC to resolve overlapping signals in aromatic regions.
  • X-ray crystallography : Definitive confirmation of tautomeric forms (e.g., 1,2,4-triazole vs. tetrazole configurations).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to rule out isomeric impurities .

Advanced Question: What computational methods predict toxicity and pharmacological activity?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ProTox-II assess bioavailability, hepatotoxicity, and LD₅₀.
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., dihydrofolate reductase for antimicrobial activity). Studies highlight correlations between methoxy group positioning and enhanced binding .

Advanced Question: How to design analogs with improved bioactivity and reduced toxicity?

Methodological Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance antimicrobial potency.
  • Isosteric replacement : Substitute thioxomethyl hydrazide with sulfonamide groups to improve metabolic stability.
  • QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Advanced Question: How to assess compound stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Mass balance analysis : Quantify degradation products (e.g., hydrolysis of the tetrazole ring) to ensure stability >90% under recommended storage conditions .

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